2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide
Description
The compound 2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide is an α-cyanoacrylamide derivative featuring a 2,4-dichlorophenyl-substituted furan core. The acrylamide backbone, cyano group, and dichlorophenyl substituents contribute to its electronic and steric properties, which are critical for binding to biological targets.
Properties
CAS No. |
332057-93-9 |
|---|---|
Molecular Formula |
C15H10Cl2N2O2 |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-15(20)9(8-18)6-11-3-5-14(21-11)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20)/b9-6+ |
InChI Key |
USFATLLHWITSBN-RMKNXTFCSA-N |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/C#N |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorophenylfuran with acryloyl chloride in the presence of a base to form the intermediate product, which is then reacted with cyanide and N-methylamine to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)-N-methylacrylamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorophenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights :
Substituent Position on Phenyl Ring: The 2,4-dichlorophenyl group in the target compound differs from the 3,4-dichlorophenyl isomer in and . Chlorine positions influence electronic effects (electron-withdrawing) and steric interactions with target proteins. For example, 3,4-dichlorophenyl derivatives exhibit stronger protease inhibition due to optimal hydrophobic pocket fitting .
Acrylamide Nitrogen Substituents :
- N-methyl (target compound) vs. N-phenethyl (): The phenethyl group increases hydrophobicity and may improve membrane permeability, but its bulkiness could hinder binding in some cases .
- N-(2,4-dimethylphenyl) () adds steric hindrance, which might reduce binding efficiency compared to smaller substituents .
Molecular Weight and Bioavailability :
- The target compound (~321 g/mol) and ’s nitrophenyl analog (~297 g/mol) fall within the "drug-like" molecular weight range (<500 g/mol), favoring oral bioavailability. In contrast, ’s phenethyl derivative (411 g/mol) may face absorption challenges .
Biological Activity :
- Only ’s compound has explicit antiviral activity data, targeting Dengue/Zika NS2B/NS3 proteases. The dichlorophenyl and phenethyl groups are critical for binding .
- The target compound’s 2,4-dichloro configuration may alter binding compared to 3,4-dichloro isomers, but this requires experimental validation.
Research Findings and Implications
- Protease Inhibition: The α-cyanoacrylamide scaffold is a promising pharmacophore for protease inhibition. Substituent optimization (e.g., chlorine position, N-alkyl groups) can fine-tune activity .
- Synthetic Challenges : Introducing 2,4-dichlorophenyl groups may require regioselective synthesis to avoid isomer mixtures, as seen in analogous phthalimide syntheses .
- Computational Predictions : Structural descriptors (e.g., SMILES, InChI) for related compounds (–7) enable molecular docking studies to predict binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
